molecular formula C12H22N2O2 B170937 (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate CAS No. 159991-07-8

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B170937
CAS No.: 159991-07-8
M. Wt: 226.32 g/mol
InChI Key: LGEWGFOMLJQHLL-VHSXEESVSA-N
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Description

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a bicyclic amine derivative widely utilized as a key intermediate in pharmaceutical synthesis. Notably, it serves as a critical precursor in the production of Moxifloxacin Hydrochloride, a broad-spectrum fluoroquinolone antibiotic . The compound features a fused pyrrolo-pyridine scaffold with a tert-butyl carbamate protecting group, which enhances its stability during synthetic processes .

Properties

IUPAC Name

tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEWGFOMLJQHLL-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364041
Record name (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181141-40-2, 159991-07-8
Record name rel-1,1-Dimethylethyl (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Record name (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
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Record name (4AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-PYRROLO[3,4-B]PYRIDINE-1-CARBOXYLATE
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Record name tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate
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Preparation Methods

Enzymatic Hydrolysis

Lipases or esterases selectively hydrolyze the racemic mixture, yielding dialkyl-(2S,3R)-1-alkylcarbonyl-piperidine-2,3-dicarboxylate (Formula III) with >99% optical purity. For example, using Candida antarctica lipase B in a biphasic system (water/toluene) at 40°C achieves 92% enantiomeric excess (ee).

Cyclization and Protective Group Manipulation

The hydrolyzed product undergoes cyclization in toluene at 70–100°C with benzylamine, forming 6-substituted-(4aR,7aS)-1-alkylcarbonyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione (Formula IVa). Subsequent deprotection with hydrochloric acid (HCl) under reflux removes the alkylcarbonyl group, yielding tert-butyl-protected intermediate (Formula IVb).

Table 1: Key Reaction Conditions for Enzymatic Route

StepReagents/ConditionsYield (%)Optical Purity (% ee)
Enzymatic HydrolysisLipase B, toluene/water, 40°C8592
CyclizationBenzylamine, toluene, 70–100°C78
Deprotection6M HCl, reflux, 6 hours95>99

Hydrogenation-Based Synthesis

An alternative route employs catalytic hydrogenation to saturate the pyrrolopyridine core. This method is highlighted in a Chinese patent using Pd/C under hydrogen atmosphere.

Hydrogenation of Pyrrolo[3,4-b]pyridine Derivatives

The intermediate octahydro-1H-pyrrolo[3,4-b]pyridine is dissolved in tetrahydrofuran (THF) with 10% Pd/C. Hydrogenation at 25°C for 10 hours achieves full saturation, followed by filtration and concentration. The crude product is basified with NaOH and extracted with dichloromethane, yielding 64 g of crude material.

Resolution with Chiral Acids

To isolate the (4aS,7aS) enantiomer, the racemic mixture is treated with D-(-)-tartaric acid in dimethylformamide (DMF) at 80°C. Recrystallization in glycol monomethyl ether produces the pure (S,S)-enantiomer (37 g, 58% yield).

Table 2: Hydrogenation and Resolution Parameters

ParameterConditionsOutcome
Catalyst Loading10% Pd/CComplete saturation
SolventTHFHigh solubility
Resolution AgentD-(-)-tartaric acid in DMF58% yield, >99% ee

Acid-Catalyzed Deprotection and Rearrangement

A critical step in both routes involves removing the tert-butyloxycarbonyl (Boc) group. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C quantitatively cleaves the Boc group without side reactions. Subsequent neutralization with aqueous NaOH stabilizes the free amine for further functionalization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The enzymatic route offers superior enantioselectivity (>99% ee) but requires specialized enzymes and precise pH control. In contrast, hydrogenation is more scalable, with yields exceeding 90% in industrial settings.

Cost and Environmental Impact

Enzymatic methods generate less hazardous waste but incur higher costs due to biocatalyst procurement. Hydrogenation, while cost-effective, demands high-pressure equipment and palladium catalysts.

Table 3: Method Comparison

MetricEnzymatic RouteHydrogenation Route
Yield78–85%90–95%
Optical Purity>99% ee>99% ee
Catalyst CostHighModerate
Environmental ImpactLowModerate

Industrial-Scale Optimization

Continuous Flow Systems

Recent advancements utilize continuous flow reactors for the cyclization step, reducing reaction time from 10 hours to 2 hours and improving yield to 94%.

Solvent Recycling

Toluene and THF are recovered via distillation, lowering production costs by 20–30% .

Chemical Reactions Analysis

Types of Reactions

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ester group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development due to its structural similarity to biologically active molecules. It can act as a scaffold for the design of new pharmaceuticals targeting various diseases.

Case Study:
In a study published in the Journal of Medicinal Chemistry, modifications of the pyrrolidine ring structure were investigated to enhance the affinity and selectivity of compounds for specific receptors involved in neurological disorders. The results indicated that derivatives of (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine exhibited improved binding properties compared to traditional compounds .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex organic molecules.

Data Table: Synthesis Reactions Involving the Compound

Reaction TypeConditionsYield (%)Reference
AlkylationBase-catalyzed85
AcylationAcidic conditions90
ReductionHydrogenation95

Material Science

The compound's unique properties lend themselves to applications in material science, particularly in the development of polymers and nanomaterials.

Case Study:
Research conducted at a leading university explored the use of (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine as a monomer in polymerization reactions. The resulting polymers displayed enhanced mechanical properties and thermal stability compared to conventional materials .

Mechanism of Action

The mechanism of action of (4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Numbers : Discrepancies exist in literature; the compound is referenced under CAS 186203-81-6 () and 159991-07-8 (), highlighting the need for cross-verification in procurement .
  • Synonyms: Includes "tert-butyl (4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate" and supplier-specific codes like AC1LU34N .

Physicochemical Properties :

  • Solubility : Ranges from 3.23 mg/mL to 5.03 mg/mL in aqueous solutions, classified as "very soluble" .
  • Synthetic Accessibility : Rated 3.95 (moderate), reflecting its straightforward synthesis via stereoselective reduction methods using chiral auxiliaries like naproxen .

Comparison with Similar Compounds

The target compound is structurally analogous to several bicyclic amines, differing in ring saturation, substituents, and functional groups. Below is a detailed comparison:

Structural and Functional Differences

Table 1: Comparative Analysis of Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituent/Ring System Key Applications
(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate 186203-81-6 , 159991-07-8 C₁₂H₂₂N₂O₂ 226.32 Octahydro pyrrolo-pyridine core; tert-butyl carbamate Moxifloxacin intermediate
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate 1523571-18-7 C₁₂H₂₀N₂O₂ 224.30 Hexahydro ring system; reduced saturation Unspecified (structural analog)
(4aS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine 151213-45-5 C₈H₁₆N₂ 140.23 Methyl group instead of tert-butyl carbamate Potential building block for alkaloid derivatives
tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride 132414-81-4 C₁₁H₂₁ClN₂O₂ 248.75 Diazabicyclo scaffold; hydrochloride salt Likely used in salt-sensitive syntheses

Key Observations

Ring Saturation and Stability: The target compound’s octahydro system (full saturation) enhances conformational rigidity compared to the hexahydro analog (partial unsaturation), which may influence reactivity in coupling reactions .

Substituent Effects :

  • The tert-butyl carbamate group in the target compound improves solubility (3.23–5.03 mg/mL) and stability during storage, whereas the methyl substituent in CAS 151213-45-5 reduces molecular weight (140.23 g/mol) and may decrease solubility .
  • The hydrochloride salt (CAS 132414-81-4) increases polarity, making it preferable for aqueous-phase reactions .

Synthetic Utility: The target compound’s synthesis employs a chiral auxiliary (naproxen), ensuring high enantiomeric purity (>99% ee) critical for antibiotic efficacy .

Biological Activity

(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H23N2O2C_{12}H_{23}N_2O_2 with a molecular weight of 225.33 g/mol. This compound features a bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC12H23N2O2
Molecular Weight225.33 g/mol
CAS Number159991-07-8
IUPAC NameThis compound

Synthesis

The synthesis of this compound has been explored in various studies. A notable method involves the use of chiral auxiliaries and stereoselective reduction techniques to achieve the desired chirality and yield. For instance, Bandichhor et al. (2013) demonstrated a novel synthesis pathway that emphasizes the recovery and reuse of chiral auxiliaries during the process .

Antimicrobial Properties

Research indicates that compounds related to the pyrrolidine structure exhibit antimicrobial activity. The derivative (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine has shown potential as an antibacterial agent. In a study examining various derivatives of pyrrolidine compounds, it was found that certain structural modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Emerging research suggests that pyrrolidine derivatives may also possess neuroprotective properties. These compounds have been evaluated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . The exact pathways through which (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine exerts its effects remain an area for further exploration.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study found that specific pyrrolidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the nitrogen atom enhanced potency .
  • Cytotoxicity in Cancer Models : Research involving related compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines. This suggests that (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine could be a candidate for further anticancer drug development .
  • Neuroprotection : In vitro studies have shown that related compounds can reduce neuroinflammation and promote neuronal survival in models of neurodegeneration .

Q & A

Q. What are the recommended analytical techniques to confirm the purity and stereochemical configuration of (4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate?

To verify purity, use high-performance liquid chromatography (HPLC) with a polar stationary phase and UV detection. For stereochemical confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and nuclear Overhauser effect (NOE) experiments. X-ray crystallography may resolve ambiguities in complex cases. Reference structural analogs (e.g., tert-butyl piperidine derivatives) for comparative analysis .

Q. How should researchers handle and store this compound to minimize degradation during experiments?

Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, as hydrolysis of the tert-butyl carbamate group is a known degradation pathway. Use desiccants in storage environments. Pre-cool solvents before dissolution to reduce thermal instability .

Q. What safety protocols are critical when working with this compound in the laboratory?

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water. Emergency eyewash stations and showers must be accessible, as recommended for structurally similar tert-butyl derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining stereochemical fidelity?

Employ catalytic asymmetric hydrogenation for the pyrrolopyridine core, using chiral ligands like BINAP-ruthenium complexes. Monitor reaction progress via thin-layer chromatography (TLC) and adjust hydrogen pressure to suppress racemization. Post-synthesis, purify via recrystallization in ethyl acetate/hexane mixtures to isolate the desired (4aS,7aS) diastereomer .

Q. What experimental strategies address discrepancies in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

If anomalous peaks arise, first rule out degradation by comparing fresh and aged samples via mass spectrometry. For NMR inconsistencies, consider variable-temperature NMR to identify dynamic processes (e.g., rotameric equilibria). Cross-validate with infrared (IR) spectroscopy to detect functional group anomalies. Contradictions may stem from residual solvents or byproducts; optimize purification steps (e.g., column chromatography with gradient elution) .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated for biological assays?

Conduct accelerated stability studies by incubating the compound in buffers at pH 2 (simulating gastric fluid), pH 7.4 (physiological), and pH 10 (alkaline). Analyze degradation products using liquid chromatography-mass spectrometry (LC-MS) at 0, 24, and 48 hours. Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under standard storage conditions .

Q. What methodologies resolve challenges in quantifying low concentrations of this compound in complex matrices (e.g., biological samples)?

Develop a sensitive LC-MS/MS protocol with deuterated internal standards to account for matrix effects. Optimize solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C18 with ion-exchange groups) to enhance recovery rates. Validate the method via spike-and-recovery experiments in relevant biological fluids (e.g., plasma) .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., bioactivity vs. computational predictions), perform orthogonal assays (e.g., surface plasmon resonance for binding affinity) and revisit computational parameters (e.g., force fields in molecular docking) .
  • Experimental Design : For reproducibility, document batch-specific variations in starting materials (e.g., tert-butyl boronic ester purity) and reaction conditions (e.g., temperature gradients) .

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